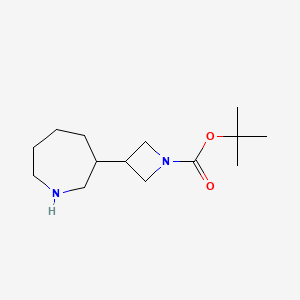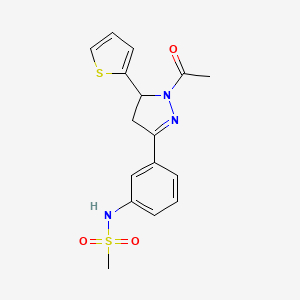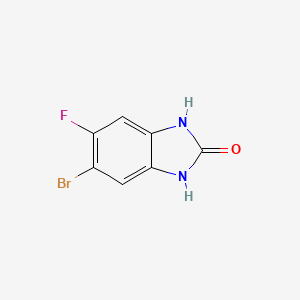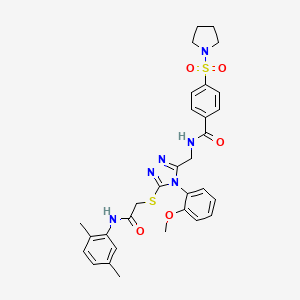
4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that the compound may act as a metal chelator, binding to metal ions and preventing them from participating in harmful reactions. Additionally, it has also been suggested that the compound may have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has also been shown to have hypoglycemic effects in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential therapeutic applications. Additionally, the compound is relatively easy to synthesize and purify, making it a convenient choice for researchers. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. One area of interest is in the development of more potent and selective metal chelators for the treatment of various diseases. Additionally, further investigation into the compound's potential as a fluorescent probe for metal ion detection could lead to new diagnostic tools. Finally, more research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
In conclusion, 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify any potential side effects or toxicity.
合成法
The synthesis of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of cinnamyl bromide, pyridine-4-carbaldehyde, and thiosemicarbazide in the presence of a base. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions for several hours. The product is obtained as a yellow solid and can be purified by recrystallization.
科学的研究の応用
4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c21-16-19-18-15(14-8-10-17-11-9-14)20(16)12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAERBFIMRYBNRR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


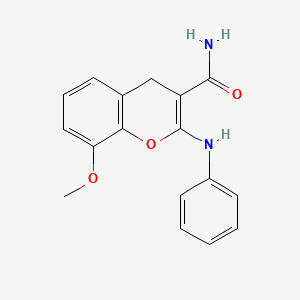
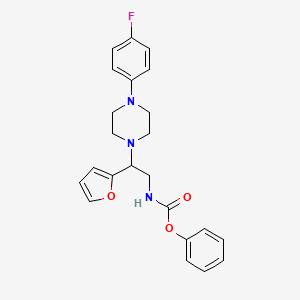
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)
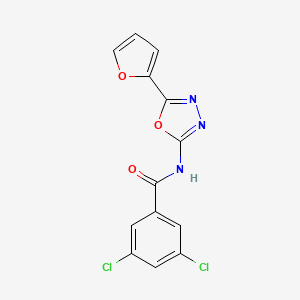

![1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide](/img/structure/B2951775.png)
![3-(4-{3-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenoxy}-phenylcarbamoyl)-acrylic acid](/img/structure/B2951778.png)

